3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
CAS No.:
Cat. No.: VC1206294
Molecular Formula: C11H22N4S
Molecular Weight: 242.39g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H22N4S |
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Molecular Weight | 242.39g/mol |
IUPAC Name | 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine |
Standard InChI | InChI=1S/C11H22N4S/c1-2-3-4-5-6-7-8-9-16-11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15) |
Standard InChI Key | LVDBFSNMSYAADT-UHFFFAOYSA-N |
SMILES | CCCCCCCCCSC1=NNC(=N1)N |
Canonical SMILES | CCCCCCCCCSC1=NNC(=N1)N |
Introduction
Chemical Structure and Identification
Molecular Characteristics
3-Nonylsulfanyl-1H-1,2,4-triazol-5-amine features a 1,2,4-triazole core with a nonylsulfanyl (C₉H₁₉S-) substituent at position 3 and an amino group (-NH₂) at position 5. This structure differs from the related compound 5-nonyl-1H-1,2,4-triazol-3-amine (documented in search result ) primarily through the presence of a sulfur atom connecting the nonyl chain to the triazole ring.
Identification Properties
Based on structural analysis and comparison with similar compounds, the following identification properties can be determined:
Structural Comparison
The compound shares core similarities with other documented triazole derivatives while maintaining distinct features:
Physical and Chemical Properties
Predicted Physical Properties
While specific experimental data is unavailable, the following properties can be predicted based on structural features and similar compounds:
Chemical Reactivity
The compound's reactivity would be influenced by several structural features:
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The 1,2,4-triazole ring serves as a key pharmacophore with potential for hydrogen bonding through nitrogen atoms
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The amino group at position 5 provides a nucleophilic site for potential derivatization
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The nonylsulfanyl group contributes lipophilicity and potential for hydrophobic interactions
Spectroscopic Characteristics
Based on related compounds, the following spectroscopic properties would be expected:
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NMR spectroscopy would show characteristic signals for:
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Triazole ring protons
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Amino group protons
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Nonyl chain methylene and methyl protons
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Carbon-sulfur bond connectivity
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Mass spectrometry would likely show fragmentation patterns similar to those observed for 5-nonyl-1H-1,2,4-triazol-3-amine, with additional fragments resulting from the sulfur linkage
Synthesis and Preparation Methods
Reference Synthetic Methods
The synthesis of related 1,2,4-triazole derivatives provides valuable insights:
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From search result , complementary pathways for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involve:
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Preparation of N-guanidinosuccinimide followed by reaction with amines
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Alternative pathway starting with N-arylsuccinimides reacted with aminoguanidine hydrochloride
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From search result , the synthesis of 5-(1-Benzyl-1H- triazol-4-yl)-4-phenyl-4H- triazole-3-thiol derivatives involves:
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Formation of hydrazides
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Reaction with isothiocyanates
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Cyclization to form the triazole ring
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Purification Considerations
Purification of the target compound would likely require:
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Recrystallization from appropriate solvent systems
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Column chromatography for removal of reaction by-products
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Characterization through spectroscopic methods to confirm structural integrity
Biological Activities and Applications
Agricultural Applications
The agricultural potential can be inferred from related compounds:
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Herbicidal activity: 3-Amino-1,2,4-triazole (3-AT) is a documented nonselective systemic triazole herbicide that inhibits imidazoleglycerol-phosphate dehydratase
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The nonylsulfanyl group might modify the compound's herbicidal profile, potentially affecting:
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Selectivity toward specific plant species
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Environmental persistence
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Absorption and translocation within plant tissues
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Industrial and Chemical Applications
As noted for related compounds:
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Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals
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Possible applications in material science due to nitrogen-rich heterocyclic structure
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Potential utility as a ligand in coordination chemistry due to multiple potential binding sites
Research Status and Future Directions
Current Research Limitations
Several factors limit current understanding of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine:
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Limited published literature specifically addressing this compound
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Lack of comprehensive characterization data and structure-activity relationships
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Insufficient comparative studies with structurally similar compounds
Promising Research Directions
Future investigations might productively focus on:
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Comprehensive synthesis and characterization
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Evaluation of anti-inflammatory activity, following methodologies used for related compounds
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Assessment of potential herbicidal properties, building on knowledge of 3-AT
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Exploration of tautomeric behavior using advanced spectroscopic techniques
Computational and Structural Studies
Computational approaches could elucidate:
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Preferred tautomeric forms under various conditions
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Binding affinities to potential biological targets
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Structure-activity relationships to guide rational design of derivatives with enhanced properties
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